[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
CAS No.: 1005188-92-0
Cat. No.: VC5445570
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005188-92-0 |
|---|---|
| Molecular Formula | C27H26N2O4 |
| Molecular Weight | 442.515 |
| IUPAC Name | [1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C27H26N2O4/c1-17-7-11-19(12-8-17)26(30)23-16-28(3)25(21-5-4-6-22(15-21)29(32)33)24(23)27(31)20-13-9-18(2)10-14-20/h4-15,23-25H,16H2,1-3H3 |
| Standard InChI Key | AHPXALHRXWQXDF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The molecule centers around a tetrahydro-1H-pyrrolidine ring, a five-membered saturated nitrogen heterocycle. The pyrrolidine nitrogen is methylated, conferring steric protection and altering basicity compared to unsubstituted analogs. At positions 4 and 5 of the ring, two distinct benzoyl-derived groups are attached:
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4-Methylbenzoyl Group: A para-methyl-substituted benzoyl moiety () at position 4 introduces electron-donating methyl effects, modulating the compound's electronic landscape.
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3-Nitrophenyl Group: A meta-nitro-substituted phenyl ring at position 5 provides strong electron-withdrawing character, influencing charge distribution and intermolecular interactions.
The third position of the pyrrolidine ring hosts a (4-methylphenyl)methanone group, creating a sterically congested environment that may impact conformational flexibility and binding affinities in potential biological targets.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.515 g/mol |
| IUPAC Name | [1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone |
| Hybridization State | (pyrrolidine N) |
| Aromatic Systems | 3 (two benzoyl, one nitrophenyl) |
Synthesis and Reaction Pathways
Strategic Retrosynthesis
The compound's synthesis likely employs a convergent strategy, building the pyrrolidine core through cyclization reactions followed by sequential functionalization. Patent EP0300688A1 describes analogous pyrrole derivative syntheses via:
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Friedel-Crafts Acylation: As demonstrated in the preparation of methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate, where benzoyl chlorides react with pyrrole esters under Lewis acid catalysis (e.g., AlCl) at low temperatures (-78°C to -30°C) .
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Palladium-Catalyzed Cross-Coupling: Critical for introducing aryl groups, as seen in the Stille coupling of methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate with tetraphenyltin using Pd(II) catalysts .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl, CHCl, -78°C → -30°C | 45% |
| 2 | Reductive Amination | NaBHCN, MeOH, rt | 62% |
| 3 | Suzuki-Miyaura Coupling | Pd(PPh), KCO, dioxane, 80°C | 38% |
Stereochemical Considerations
The tetrahydro-pyrrolidine ring introduces two stereocenters at positions 3 and 4. Control of diastereoselectivity during cyclization remains challenging, often requiring chiral auxiliaries or asymmetric catalysis. X-ray crystallography data for related compounds suggests a cis arrangement of the 4-methylbenzoyl and 3-nitrophenyl groups minimizes steric clash.
Physicochemical Properties
Solubility and Partitioning
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logP: Predicted value of 4.2 ± 0.3 (ChemAxon) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
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Aqueous Solubility: <1 mg/mL at 25°C due to extensive aromatic stacking.
Spectroscopic Characterization
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H NMR (400 MHz, CDCl):
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δ 2.42 (s, 3H, Ar-CH)
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δ 6.84–7.65 (m, 12H, aromatic H)
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δ 3.15 (dd, , 1H, pyrrolidine H)
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IR (KBr): 1685 cm (C=O stretch), 1520 cm (NO asym. stretch).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 152–154°C with decomposition onset at 210°C under nitrogen .
| Parameter | Value |
|---|---|
| Flash Point | >200°C (closed cup) |
| PPE Requirements | Gloves, lab coat, goggles |
| Storage Conditions | -20°C, inert atmosphere |
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